Cas no 3080-31-7 (b-L-Arabinofuranose,1,2-O-(1-methylethylidene)-, dibenzoate (9CI))

b-L-Arabinofuranose,1,2-O-(1-methylethylidene)-, dibenzoate (9CI) structure
3080-31-7 structure
Product Name:b-L-Arabinofuranose,1,2-O-(1-methylethylidene)-, dibenzoate (9CI)
CAS No:3080-31-7
MF:C22H22O7
MW:398.405887126923
CID:318750
PubChem ID:229736
Update Time:2025-04-19

b-L-Arabinofuranose,1,2-O-(1-methylethylidene)-, dibenzoate (9CI) Chemical and Physical Properties

Names and Identifiers

    • b-L-Arabinofuranose,1,2-O-(1-methylethylidene)-, dibenzoate (9CI)
    • 2'-deoxy-3',5'-di-O-acetyladenosine
    • 2'-Deoxyadenosine 3',5'-diacetate
    • 3',5'-di-O-acetyl 2' deoxyadenosine
    • 3',5'-di-O-acetyl-2'-deoxyadenosine
    • 3',5'-di-O-acetyldeoxyadenosine
    • 3,5-Di-O-benzoyl-1,2-O-isopropyliden-L-arabinofuranose
    • 3'-O,5'-O-Diacetyl-2'-deoxyadenosine
    • NSC-23598
    • 3,5-Di-O-benzoyl-1,2-O-isopropylidene-alpha-D-ribofuranose min.
    • 80244-95-7
    • 3080-31-7
    • NSC-85212
    • SR-01000513641
    • 6893-67-0
    • (6-benzoyloxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate
    • NSC85212
    • Oprea1_387168
    • 3,5-di-o-benzoyl-1,2-o-(1-methylethylidene)pentofuranose
    • DTXSID20953009
    • 3,5-Di-O-benzoyl-1,2-O-isopropylidene-alpha-D-ribofuranose
    • SR-01000513641-1
    • NSC23598
    • SCHEMBL14356269
    • Inchi: 1S/C22H22O7/c1-22(2)28-18-17(27-20(24)15-11-7-4-8-12-15)16(26-21(18)29-22)13-25-19(23)14-9-5-3-6-10-14/h3-12,16-18,21H,13H2,1-2H3
    • InChI Key: ZYVSFZHNWSDHKK-UHFFFAOYSA-N
    • SMILES: O1C(COC(C2C=CC=CC=2)=O)C(C2C1OC(C)(C)O2)OC(C1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 398.13655304g/mol
  • Monoisotopic Mass: 398.13655304g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 7
  • Complexity: 592
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 4
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 80.3Ų

b-L-Arabinofuranose,1,2-O-(1-methylethylidene)-, dibenzoate (9CI) Related Literature

Recommended suppliers
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD
烟台朗裕新材料科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.